molecular formula C13H18O B13406355 (R)-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one

(R)-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one

Cat. No.: B13406355
M. Wt: 190.28 g/mol
InChI Key: GXAKHILLTZKAIQ-LLVKDONJSA-N
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Description

®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is a chemical compound with a complex structure that includes a hexahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of geranyl pyrophosphate, which is a precursor in the biosynthesis of terpenes . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the extraction of natural precursors from plant sources, followed by chemical modification. For example, limonene, a naturally occurring monoterpene, can be used as a starting material . The industrial process would typically involve large-scale extraction, purification, and chemical transformation steps to produce the final compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, ®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its structural similarity to natural products makes it a useful tool for probing biological systems.

Medicine

In medicine, ®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a valuable starting material for the synthesis of drug candidates.

Industry

In industry, this compound can be used in the production of fragrances and flavors. Its pleasant aroma and stability make it a desirable ingredient in consumer products.

Mechanism of Action

The mechanism of action of ®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(7R)-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H18O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h11H,1,3-8H2,2H3/t11-/m1/s1

InChI Key

GXAKHILLTZKAIQ-LLVKDONJSA-N

Isomeric SMILES

CC(=C)[C@@H]1CCC2=C(C1)C(=O)CCC2

Canonical SMILES

CC(=C)C1CCC2=C(C1)C(=O)CCC2

Origin of Product

United States

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